Tolvaptan Exhibits Pure V2 Receptor Selectivity, Whereas Conivaptan Demonstrates Dual V1a/V2 Antagonism
Tolvaptan is a pure V2-selective antagonist with a Ki of 0.43 nM for human V2 receptors and >200-fold selectivity over V1a receptors [1]. In contrast, conivaptan is a non-selective V1a/V2 dual antagonist, exhibiting comparable affinity for both receptor subtypes [2]. This fundamental difference means conivaptan engages V1a-mediated vascular and pressor pathways that tolvaptan does not, producing distinct hemodynamic profiles that preclude direct experimental substitution.
| Evidence Dimension | Receptor selectivity profile |
|---|---|
| Target Compound Data | V2-selective only; Ki (V2) = 0.43 nM; V1a/V2 selectivity ratio >200:1 |
| Comparator Or Baseline | Conivaptan: Dual V1a/V2 antagonist (non-selective) |
| Quantified Difference | Qualitative difference: pure V2 selectivity vs. dual antagonism |
| Conditions | In vitro binding assay using HeLa cells expressing human AVP receptor subtypes |
Why This Matters
Researchers requiring pure V2-mediated aquaresis without V1a-mediated vascular confounding must select tolvaptan; conivaptan introduces an additional V1a variable that complicates mechanistic interpretation.
- [1] Yamamura Y, Nakamura S, Itoh S, et al. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats. J Pharmacol Exp Ther. 1998;287(3):860-867. View Source
- [2] Villabona C. Vasopressin receptor antagonists: the vaptans. Endocrinol Nutr. 2010;57(Suppl 2):41-52. View Source
